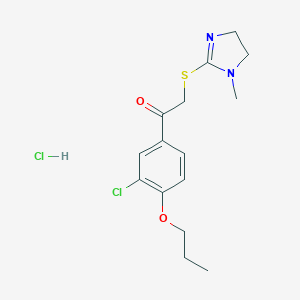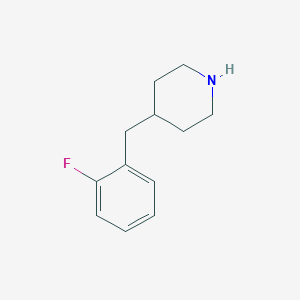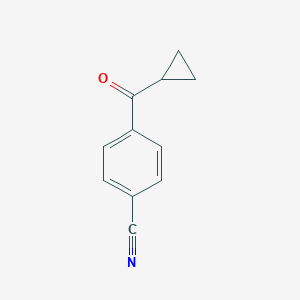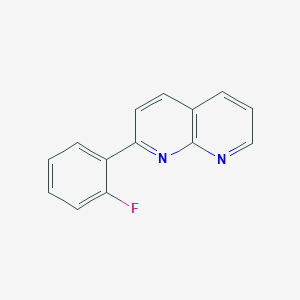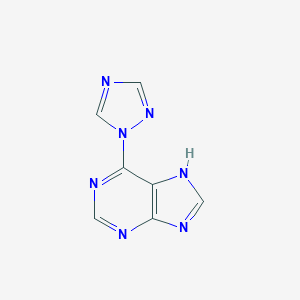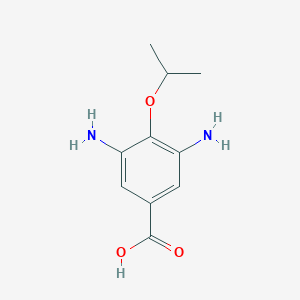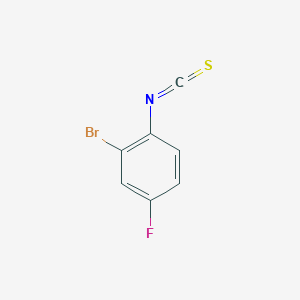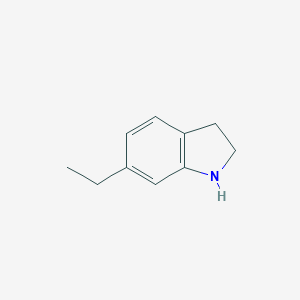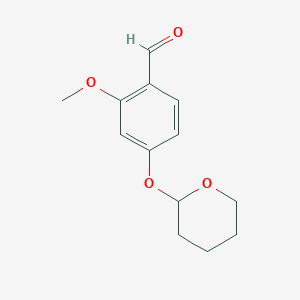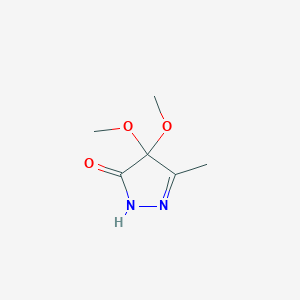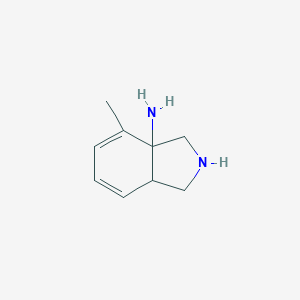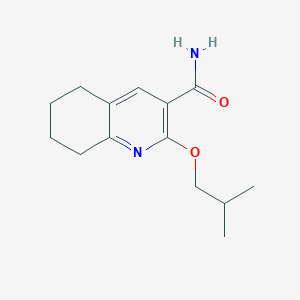
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound is also known as TAK-659 and is a kinase inhibitor that has been studied extensively for its therapeutic potential.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- involves its ability to inhibit kinases. This inhibition results in the disruption of various cellular processes, leading to the potential therapeutic effects of this compound.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- have been studied in various in vitro and in vivo models. This compound has been shown to have potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- in lab experiments include its potential therapeutic effects and its ability to inhibit kinases. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)-. These include further research into its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, the development of new analogs of this compound may lead to the discovery of more potent and selective kinase inhibitors with improved therapeutic potential.
Métodos De Síntesis
The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- involves a multi-step process that has been described in detail in scientific literature. The synthesis involves the use of various reagents and catalysts to produce the final product.
Aplicaciones Científicas De Investigación
The scientific research application of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- has been focused on its potential therapeutic applications. This compound has been studied for its ability to inhibit kinases, which are enzymes that play a critical role in various cellular processes.
Propiedades
Número CAS |
171011-10-2 |
|---|---|
Nombre del producto |
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- |
Fórmula molecular |
C14H20N2O2 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
2-(2-methylpropoxy)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)8-18-14-11(13(15)17)7-10-5-3-4-6-12(10)16-14/h7,9H,3-6,8H2,1-2H3,(H2,15,17) |
Clave InChI |
ISYGCRPSLLZAFQ-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=C(C=C2CCCCC2=N1)C(=O)N |
SMILES canónico |
CC(C)COC1=C(C=C2CCCCC2=N1)C(=O)N |
Otros números CAS |
171011-10-2 |
Sinónimos |
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



